molecular formula C11H9BrF3NO B8172852 Azetidin-1-yl(3-bromo-5-(trifluoromethyl)phenyl)methanone

Azetidin-1-yl(3-bromo-5-(trifluoromethyl)phenyl)methanone

Cat. No.: B8172852
M. Wt: 308.09 g/mol
InChI Key: DCZYMESAGPTSEL-UHFFFAOYSA-N
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Description

Azetidin-1-yl(3-bromo-5-(trifluoromethyl)phenyl)methanone is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(3-bromo-5-(trifluoromethyl)phenyl)methanone typically involves the reaction of azetidine with 3-bromo-5-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(3-bromo-5-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The azetidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of azetidin-1-yl(3-substituted-5-(trifluoromethyl)phenyl)methanone derivatives.

    Oxidation: Formation of N-oxides or other oxidized azetidine derivatives.

    Reduction: Formation of alcohols or amines from the carbonyl group.

Scientific Research Applications

Azetidin-1-yl(3-bromo-5-(trifluoromethyl)phenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders and infectious diseases.

    Materials Science: The compound’s unique reactivity makes it useful in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Mechanism of Action

The mechanism of action of Azetidin-1-yl(3-bromo-5-(trifluoromethyl)phenyl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets. The azetidine ring’s strain can facilitate interactions with biological macromolecules, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.

    3-Bromo-5-(trifluoromethyl)benzoyl chloride: A precursor used in the synthesis of Azetidin-1-yl(3-bromo-5-(trifluoromethyl)phenyl)methanone.

    N-Substituted azetidines: Compounds with various substituents on the nitrogen atom, used in different chemical and biological applications.

Uniqueness

This compound is unique due to the combination of the azetidine ring and the trifluoromethyl-substituted aromatic ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

azetidin-1-yl-[3-bromo-5-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-9-5-7(10(17)16-2-1-3-16)4-8(6-9)11(13,14)15/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZYMESAGPTSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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